molecular formula C11H13F3O2 B13726520 (2-Isopropoxy-4-trifluoromethylphenyl)-methanol

(2-Isopropoxy-4-trifluoromethylphenyl)-methanol

Katalognummer: B13726520
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: JAMSBPURGVJFIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Isopropoxy-4-trifluoromethylphenyl)-methanol is an organic compound characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a methanol group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-4-trifluoromethylphenyl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-isopropoxy-4-trifluoromethylphenylboronic acid.

    Reaction with Methanol: The boronic acid is then reacted with methanol under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to optimize the reaction.

    Purification: Employing purification techniques such as distillation or crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropoxy-4-trifluoromethylphenyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

(2-Isopropoxy-4-trifluoromethylphenyl)-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Isopropoxy-4-trifluoromethylphenyl)-methanol involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to specific receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isopropoxy-4-trifluoromethylphenol: Similar structure but with a hydroxyl group instead of a methanol group.

    2-Isopropoxy-4-trifluoromethylphenylboronic acid: Contains a boronic acid group instead of a methanol group.

Uniqueness

(2-Isopropoxy-4-trifluoromethylphenyl)-methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H13F3O2

Molekulargewicht

234.21 g/mol

IUPAC-Name

[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C11H13F3O2/c1-7(2)16-10-5-9(11(12,13)14)4-3-8(10)6-15/h3-5,7,15H,6H2,1-2H3

InChI-Schlüssel

JAMSBPURGVJFIX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.